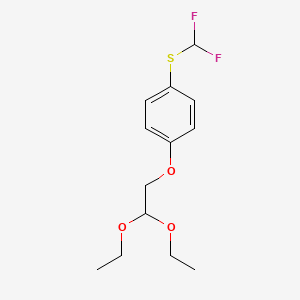
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane
Übersicht
Beschreibung
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane is a chemical compound with the molecular formula C13H18F2O3S and a molecular weight of 292.34 g/mol It is characterized by the presence of a phenyl group substituted with a difluoromethylsulfane group and a diethoxyethoxy group
Vorbereitungsmethoden
The synthesis of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-bromo-2,2-diethoxyethoxybenzene with difluoromethylthiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the difluoromethylsulfane group.
Wissenschaftliche Forschungsanwendungen
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane involves its interaction with molecular targets through its functional groups. The difluoromethylsulfane group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group provides a stable aromatic system that can engage in π-π interactions with other aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane can be compared with other similar compounds such as:
(4-(2,2-Diethoxyethoxy)phenyl)methanesulfane: Lacks the difluoromethyl group, resulting in different chemical reactivity and applications.
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s behavior in various applications.
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O3S/c1-3-16-12(17-4-2)9-18-10-5-7-11(8-6-10)19-13(14)15/h5-8,12-13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIDRBNFSLAOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)SC(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590148 | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-[(difluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-33-6 | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-[(difluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















